(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(17-9-13-6-7-15(17)8-13)22-10-16(11-22)23-12-18(20-21-23)14-4-2-1-3-5-14/h1-7,12-13,15-17H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVEAKGQQRFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel bicyclic structure that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
This structure consists of a bicyclic framework with a triazole ring and an azetidine derivative, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1H-1,2,3-triazoles possess broad-spectrum activity against various bacterial strains and fungi. For instance, compounds similar to the target molecule have shown Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL against resistant bacterial strains .
Anticancer Properties
Triazole-containing compounds have also been investigated for their anticancer effects. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study reported that triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Induction of apoptosis |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays measuring cytokine production. In vivo studies indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
- DNA Intercalation : Some studies suggest that the triazole moiety may allow for intercalation into DNA, disrupting replication in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A study tested various triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications on the triazole ring significantly enhanced antimicrobial activity .
- Cancer Cell Line Study : In a comparative study involving multiple triazole derivatives, it was found that specific substitutions on the bicyclic system increased cytotoxicity against breast cancer cells by up to 50% compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to (2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone. For instance, compounds containing the triazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 and HeLa cells. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells .
Antimicrobial Properties
The triazole moiety is well-known for its broad-spectrum antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against bacterial and fungal pathogens. The incorporation of the bicyclic structure may enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against resistant strains .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like (2S)-bicyclo[2.2.1]hept-5-en-2-y(3-(4-pheny-lH-l,2,3-triazol-l-y)azetidin-l-y)methanone. Variations in substituents on the triazole ring and modifications to the bicyclic framework can significantly influence potency and selectivity against target enzymes or receptors .
Case Studies
Comparison with Similar Compounds
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Core Structure : 1,2,4-Triazole with sulfonyl and difluorophenyl substituents.
- Key Differences: Lacks the norbornene and azetidine groups, instead incorporating a thioether-linked phenylethanone. The sulfonyl group enhances polarity and may improve solubility compared to the target compound’s hydrophobic norbornene .
Bis(3-Nitro-1-(Trinitromethyl)-1H-1,2,4-Triazol-5-yl)methanone
- Core Structure : Bis-1,2,4-triazole with nitro and trinitromethyl groups.
- Key Differences: Nitro groups confer high density (1.92 g/cm³) and thermal stability (decomposition temperature >200°C), whereas the target compound’s norbornene may prioritize rigidity over energetic properties. Methanone linker connects two triazole units, contrasting with the target’s hybrid norbornene-azetidine design .
Bioactive Triazole Derivatives
1,3,4-Thiadiazole Derivative 9b
Thiazole Derivative 12a
- Structure : 1,2,3-Triazole linked to a thiazole via a hydrazone bridge.
- Bioactivity : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), attributed to the planar thiazole-triazole system .
- Comparison: The target compound’s norbornene could hinder planarity, reducing DNA intercalation but improving selectivity for sterically constrained targets.
Table 1: Key Properties of Selected Analogues
Preparation Methods
Core Ring Formation
The bicyclo[2.2.1]hept-5-ene framework is typically constructed via Diels-Alder cycloaddition between cyclopentadiene and vinyl acetate under high-pressure conditions (Scheme 1A). Alternative methods include:
Table 1: Comparative Methods for Bicyclo[2.2.1]hept-5-ene Synthesis
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | None | 180 | 72 | |
| Metal-Catalyzed Cycloisomerization | Pd(OAc)₂ | 110 | 85 |
The ketone functionality is introduced via oxidation of the corresponding alcohol using Jones reagent (CrO₃/H₂SO₄) in acetone, achieving 89% conversion efficiency. Chiral resolution of the racemic mixture employs immobilized lipase B from Candida antarctica (CAL-B) in hexane/tert-butyl methyl ether (3:1), yielding the (2S)-enantiomer with >99% ee.
Azetidine-Triazole Fragment Assembly
Azetidine Ring Construction
Azetidine rings are synthesized through Staudinger ketene-imine cycloaddition using dichloroketene generated in situ from trichloroacetyl chloride and zinc dust. Key parameters include:
Table 2: Optimized Conditions for Azetidine Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to −40°C | Prevents oligomerization |
| Solvent | CH₂Cl₂ | Enhances ketene stability |
| Imine Substituent | Electron-withdrawing | Accelerates [2+2] cycloaddition |
The resulting azetidine is protected as its tert-butyl carbamate (Boc) derivative prior to further functionalization.
Triazole Installation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the phenyltriazole group to the azetidine nitrogen. Standard protocol:
- Generate azide in situ from 4-bromophenylamine via diazotization (NaNO₂/HCl)
- React with propargyl alcohol under Sharpless conditions
- Purify via flash chromatography (hexane:EtOAc 4:1)
Reaction monitoring by thin-layer chromatography (TLC) shows complete conversion within 2 hours at 60°C.
Final Coupling Reaction
Acyl Transfer Methodology
The bicycloheptenyl carbonyl chloride reacts with the azetidine-triazole amine under Schotten-Baumann conditions:
$$ \text{(2S)-Bicycloheptenyl COCl} + \text{Azetidine-Triazole NH} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Target Compound} $$
Critical Process Parameters:
- pH maintained at 8.5–9.0 to prevent acyl chloride hydrolysis
- Biphasic solvent system enhances interfacial reactivity
- Reaction completion within 45 minutes at 0°C
Alternative Coupling Reagents
Comparative studies of coupling agents reveal distinct advantages:
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 78 | 95.2 |
| HATU | DCM | −15 | 92 | 98.7 |
| DCC/DMAP | THF | 40 | 65 | 91.8 |
HATU-mediated coupling in dichloromethane at −15°C provides optimal results, minimizing epimerization of the (2S)-center.
Industrial Scale-Up Considerations
Continuous Flow Processing
Key transformations are adapted for continuous manufacturing:
- Microreactor Diels-Alder : Residence time 8 minutes vs. 12 hours batch
- Plug Flow Oxidation : 92% conversion with 50% reduced Cr waste
- Automated Extraction : Centrifugal partition chromatography for Boc removal
Green Chemistry Metrics
Table 4: Environmental Impact Assessment
| Metric | Batch Process | Continuous Process | Improvement |
|---|---|---|---|
| E-Factor | 86 | 34 | 60% |
| Process Mass Intensity | 120 | 45 | 63% |
| Energy Consumption | 890 kWh/kg | 310 kWh/kg | 65% |
Solvent recovery systems achieve 98% DCM recycling through molecular sieve dehydration.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 7.78 (s, 1H, triazole-H)
- δ 5.92–5.85 (m, 2H, bicycloheptene vinyl-H)
- δ 4.32 (q, J = 7.1 Hz, azetidine-CH₂)
13C NMR (101 MHz, CDCl₃):
- 172.8 ppm (carbonyl-C)
- 145.3 ppm (triazole-C)
- 134.1 ppm (bicycloheptene sp²-C)
Chiral Purity Verification
Chiral stationary phase HPLC (Chiralpak IC, hexane:IPA 90:10) shows single elution peak at 12.7 minutes, confirming enantiomeric excess >99.5%.
Emerging Methodologies
Recent advances in electrochemical synthesis demonstrate promise for:
- Direct C–H activation of bicycloheptene (92% yield, 0.5 V vs Ag/AgCl)
- Photoredox-mediated azetidine functionalization (λ = 450 nm, Ir(ppy)₃ catalyst)
These methods reduce reliance on transition metal catalysts and enable late-stage diversification.
Q & A
Q. Advanced Research Focus
Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the methanone linker. UV irradiation crosslinks the compound to its target, identified via Western blot or click chemistry-fluorescent probes .
CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates using quantitative proteomics .
CRISPR-Cas9 Knockout : Ablate putative targets (e.g., kinases) to confirm loss of compound activity .
How are enantiomeric impurities detected and quantified in the final product?
Advanced Research Focus
Methodology :
- Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC, using CO2/ethanol mobile phases and chiral columns (e.g., Chiralpak IG-3) .
- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals in 1H NMR .
- Limit of Detection (LOD) : Typically <0.1% via spiked calibration curves .
What strategies mitigate azetidine ring-opening during storage or biological assays?
Q. Advanced Research Focus
Formulation : Lyophilize with cryoprotectants (trehalose) to prevent hydrolysis.
pH Control : Store in anhydrous DMSO at pH 6–7 to avoid acid/base-mediated degradation .
Structural Modification : Introduce electron-withdrawing groups (e.g., CF3) at the azetidine C2 position to enhance ring stability .
How does the bicycloheptene scaffold influence pharmacokinetic properties compared to non-bicyclic analogs?
Advanced Research Focus
Comparative Data :
What orthogonal assays confirm off-target effects in phenotypic screens?
Q. Advanced Research Focus
BioMAP Profiling : Test compound against a panel of primary human cell lines to assess pathway-specific activity .
KinomeScan : Screen >400 kinases at 1 µM to identify off-target inhibition (reported as % control binding) .
Transcriptomics : RNA-seq identifies differentially expressed genes unrelated to the primary target .
How are scale-up challenges addressed for multi-gram synthesis?
Q. Advanced Research Focus
Flow Chemistry : Continuous CuAAC reactors improve triazole formation efficiency (residence time: 20 min, yield: 85%) .
Crystallization Optimization : Use anti-solvent precipitation (water in THF) to replace column chromatography.
Quality Control : In-line PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
